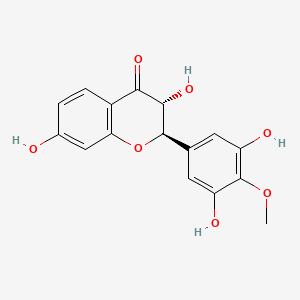![molecular formula C11H18N2O B587322 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 1794891-89-6](/img/structure/B587322.png)
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one
Übersicht
Beschreibung
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one is a synthetic compound with the molecular formula C11H11D7N2O. It is a deuterated analog of 2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one, which is an intermediate in the synthesis of certain pharmaceuticals, such as Irbesartan, an angiotensin II receptor antagonist used to treat high blood pressure .
Vorbereitungsmethoden
The synthesis of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves several steps, starting with the preparation of the spirocyclic core. The synthetic route typically includes the following steps:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor to form the spirocyclic structure.
Introduction of the butyl group: The butyl group is introduced through alkylation reactions.
Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product. This may include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.
Medicine: As an intermediate in the synthesis of pharmaceuticals, it plays a crucial role in the development of drugs like Irbesartan.
Wirkmechanismus
The mechanism of action of 2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one involves its interaction with specific molecular targets and pathways. In the context of its use as an intermediate in drug synthesis, the compound’s effects are mediated through its conversion to active pharmaceutical ingredients. The molecular targets and pathways involved depend on the specific drug being synthesized. For example, in the case of Irbesartan, the compound ultimately acts on angiotensin II receptors to exert its antihypertensive effects .
Vergleich Mit ähnlichen Verbindungen
2-n-Butyl-d7-1,3-diazaspiro[4.4]non-1-en-4-one can be compared with other similar compounds, such as:
2-n-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: The non-deuterated analog, which is also used as an intermediate in pharmaceutical synthesis.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one hydrochloride: A hydrochloride salt form of the compound, which may have different solubility and stability properties.
The uniqueness of this compound lies in its deuterated nature, which can provide advantages in certain analytical and synthetic applications, such as improved stability and reduced metabolic degradation.
Eigenschaften
IUPAC Name |
2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-1,3-diazaspiro[4.4]non-1-en-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-3-6-9-12-10(14)11(13-9)7-4-5-8-11/h2-8H2,1H3,(H,12,13,14)/i1D3,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKWOYOVCXHXSS-NCKGIQLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-9-azatricyclo[4.2.1.0~2,5~]nonane](/img/structure/B587246.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)





